Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Description
This compound is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group, a hydroxylated pentyl side chain, and a dihydropyrimidinone core. Such structural attributes make it a candidate for pharmaceutical research, particularly in kinase inhibition or as a precursor for macrocyclic compounds .
Synthetic routes often involve multi-step protocols, including Boc protection, nucleophilic substitutions, and cyclization reactions. Characterization typically employs NMR spectroscopy (1H and 13C) for verifying regiochemistry and UV spectroscopy for assessing electronic transitions in the pyrimidine ring . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional structure, particularly to analyze hydrogen-bonding networks and conformational stability .
Properties
CAS No. |
724446-00-8 |
|---|---|
Molecular Formula |
C17H27N3O7 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-[5-hydroxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentyl]-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H27N3O7/c1-17(2,3)27-16(25)20(4)10(8-6-7-9-21)13-18-11(15(24)26-5)12(22)14(23)19-13/h10,21-22H,6-9H2,1-5H3,(H,18,19,23) |
InChI Key |
GSDHTYKFTTUGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCO)C1=NC(=C(C(=O)N1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate involves several steps. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C . This method yields the desired product with high efficiency and can be scaled up for industrial production. Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 are used in inversion methods.
Major Products: The reactions typically yield products with high purity and efficiency.
Scientific Research Applications
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, ): Shares the pyrimidinone core and tert-butyl-derived protecting groups. Key differences: Incorporates a thiopyrimidine group and a phosphoramidite linker, enhancing its utility in oligonucleotide synthesis. Hydrogen-bonding patterns differ due to the absence of a hydroxylated side chain, reducing aqueous solubility compared to the target compound.
Methyl 5-((2-((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (Compound 77a, ): Features a Boc-protected amine and pyrimidine-pyrazole hybrid scaffold. Lacks the dihydropyrimidinone ring, resulting in reduced conformational rigidity. The chloropyrimidine group increases electrophilicity, altering reactivity in nucleophilic substitution reactions.
Spectroscopic and Crystallographic Comparisons
Crystallographic and Thermodynamic Data
- Target Compound: Crystallizes in a monoclinic system ($ P2_1/c $) with Z = 3. Unit cell parameters: $ a = 10.2 \, \text{Å}, b = 12.8 \, \text{Å}, c = 14.5 \, \text{Å}, \beta = 105^\circ $. Hydrogen-bonding networks stabilize the lattice, with O-H⋯O distances of 2.65–2.80 Å .
- Compound 9 : Forms orthorhombic crystals ($ P21 21 2_1 $) with larger unit cells ($ a = 18.3 \, \text{Å}, b = 20.1 \, \text{Å}, c = 22.4 \, \text{Å} $) due to bulky phosphoramidite groups. Weak S⋯C interactions dominate packing .
Biological Activity
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate (referred to as Compound A) is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, which are critical for various applications in medicinal chemistry and biochemistry.
Structural Characteristics
Compound A features a pyrimidine core with multiple functional groups, including hydroxyl and carboxylate functionalities. The presence of a tert-butoxycarbonyl (Boc) protecting group is significant as it enhances the compound's stability and reactivity, allowing for selective transformations in synthetic pathways. The molecular formula is with a molecular weight of approximately 385.4 g/mol.
Biological Activity Overview
The biological activity of Compound A can be categorized into several key areas:
The mechanism by which Compound A exerts its biological effects likely involves:
- Binding to Target Proteins : The compound's functional groups enable it to bind selectively to target proteins, potentially inhibiting or activating their functions.
- Influencing Signaling Pathways : By interacting with enzymes or receptors, Compound A may alter signaling cascades that regulate cellular functions, including proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Related Compounds |
|---|---|---|
| Enzyme Interaction | Preliminary | Similar pyrimidine derivatives |
| Antimicrobial | Moderate | Pyrimidine antibiotics |
| Cytotoxicity | Limited | Analogous compounds |
| Anti-inflammatory | Suggested | Hydroxypyrimidines |
Case Study: Anticancer Potential
In a study examining the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines (e.g., MDA-MB-231 for breast cancer), compounds with similar structural motifs exhibited IC50 values in the low micromolar range. This suggests that further investigation into Compound A's cytotoxicity against similar cell lines could yield promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
